REACTION_CXSMILES
|
Cl.[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][N:21]4C(OC(C)(C)C)=O)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1>C(Cl)Cl>[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][NH:21]4)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:33][CH2:34][O:35][CH2:36][CH2:37]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
9.74 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1N(CCC1)C(=O)OC(C)(C)C)N1CCOCC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred over the week-end
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration, DCM (15 mL) and MeOH (15 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel eluting with 0 to 10% methanol in DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1NCCC1)N1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |